molecular formula C7H8N2O B1583825 2-Pyridineacetamide CAS No. 5451-39-8

2-Pyridineacetamide

Cat. No.: B1583825
CAS No.: 5451-39-8
M. Wt: 136.15 g/mol
InChI Key: UXVCEKRAZBZVSL-UHFFFAOYSA-N
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Description

2-Pyridineacetamide is an organic compound with the molecular formula C7H8N2O It is a derivative of pyridine, featuring an acetamide group attached to the second position of the pyridine ring

Mechanism of Action

Target of Action

The primary target of 2-Pyridineacetamide is specific enzyme activities, including cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound interacts with its targets by inhibiting their activities . By inhibiting COX-2, this compound can potentially reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Biochemical Pathways

Given its inhibition of cox-2, it’s likely that the arachidonic acid pathway, which leads to the production of prostaglandins, is affected . The downstream effects of this could include a reduction in inflammation and pain.

Result of Action

This compound has demonstrated the capacity to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death, and inducing this process in cancer cells can help to control the growth and spread of cancer.

Biochemical Analysis

Biochemical Properties

2-Pyridineacetamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclooxygenase-2 (COX-2), inhibiting its activity . Additionally, this compound has demonstrated the ability to induce apoptosis in cancer cells, suggesting interactions with proteins involved in apoptotic pathways . The compound’s interactions with these biomolecules highlight its potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving tyrosine kinases . By inhibiting tyrosine kinase activity, this compound can disrupt cell proliferation and induce apoptosis in cancer cells . Furthermore, the compound affects gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell cycle regulation and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) by binding to its active site . Additionally, this compound interacts with tyrosine kinase receptors, inhibiting their activity and disrupting downstream signaling pathways . These interactions result in the induction of apoptosis and inhibition of cell proliferation in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under specific conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure to this compound leading to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, with specific dosages required to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall efficacy as a therapeutic agent .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These mechanisms ensure that this compound reaches its intended sites of action, where it can effectively inhibit enzyme activity and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pyridineacetamide can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with acetamide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide.

Another method involves the condensation of 2-pyridinecarboxylic acid with ammonia, followed by reduction of the resulting 2-pyridinecarboxamide to yield this compound. This reduction can be achieved using reducing agents such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Pyridineacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-pyridinecarboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 2-pyridineethylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 2-Pyridinecarboxylic acid.

    Reduction: 2-Pyridineethylamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pyridineacetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxamide: Similar structure but with a carboxamide group instead of an acetamide group.

    2-Pyridinecarboxylic acid: Contains a carboxylic acid group instead of an acetamide group.

    2-Pyridineethylamine: Features an ethylamine group instead of an acetamide group.

Uniqueness

2-Pyridineacetamide is unique due to its specific functional group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

2-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVCEKRAZBZVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202921
Record name 2-Pyridineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5451-39-8
Record name 2-Pyridineacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridineacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridineacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PYRIDINEACETAMIDE
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Record name 2-Pyridineacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-pyridineacetamide of interest as a potential Tyrosine Kinase Inhibitor?

A1: While the provided abstract doesn't delve into specific interaction mechanisms, it highlights that 2-pyridineacetamides represent a novel class of Tyrosine Kinase Inhibitors []. This suggests that researchers have identified promising inhibitory activity against Tyrosine Kinases within this chemical class. Further research is necessary to elucidate the specific interactions, structure-activity relationships, and potential therapeutic applications of 2-pyridineacetamides as Tyrosine Kinase Inhibitors.

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